molecular formula C24H31ClN2O2 B11354228 N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11354228
M. Wt: 415.0 g/mol
InChI Key: YEZDTGAJOKZRGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a chlorophenyl group, a piperidinyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of the 4-chlorophenyl intermediate through a halogenation reaction.

    Piperidinyl Group Introduction:

    Phenoxyacetamide Formation: The final step involves the formation of the phenoxyacetamide moiety through an amide coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H31ClN2O2

Molecular Weight

415.0 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-piperidin-1-ylethyl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C24H31ClN2O2/c1-18(2)19-8-12-22(13-9-19)29-17-24(28)26-16-23(27-14-4-3-5-15-27)20-6-10-21(25)11-7-20/h6-13,18,23H,3-5,14-17H2,1-2H3,(H,26,28)

InChI Key

YEZDTGAJOKZRGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)Cl)N3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.